5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one

Catalog No.
S6903850
CAS No.
185224-46-8
M.F
C12H12ClN3O
M. Wt
249.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-on...

CAS Number

185224-46-8

Product Name

5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one

IUPAC Name

4-[benzyl(methyl)amino]-5-chloro-1H-pyridazin-6-one

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

InChI

InChI=1S/C12H12ClN3O/c1-16(8-9-5-3-2-4-6-9)10-7-14-15-12(17)11(10)13/h2-7H,8H2,1H3,(H,15,17)

InChI Key

JQECMRFNANDQCP-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)NN=C2)Cl

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)NN=C2)Cl

5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one is a heterocyclic compound characterized by a pyridazine ring that is substituted with a benzyl(methyl)amino group and a chlorine atom at the 4-position. Its molecular formula is C11H11ClN2OC_{11}H_{11}ClN_2O, and it has a molecular weight of approximately 225.67 g/mol. This compound exhibits a unique structural configuration that allows for various chemical interactions, making it of interest in both medicinal chemistry and organic synthesis.

The chemical behavior of 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one is largely influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles, potentially leading to derivatives with enhanced biological properties.
  • Amination Reactions: The benzyl(methyl)amino group can participate in further amination reactions, allowing for the introduction of additional functional groups that can modify the compound's activity or solubility.
  • Condensation Reactions: The compound can also engage in condensation reactions with carbonyl compounds, leading to the formation of more complex heterocycles or polymers.

5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one has shown promise in various biological studies. It is believed to interact with specific molecular targets, including enzymes and receptors, which could modulate their activities. This compound has been investigated for potential applications in treating central nervous system disorders due to its ability to cross the blood-brain barrier and affect neurotransmitter pathways. Additionally, its derivatives have been explored for anti-inflammatory and anticancer activities.

The synthesis of 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one typically involves several steps:

  • Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with appropriate dicarbonyl compounds.
  • Introduction of the Benzyl(methyl)amino Group: This step usually involves nucleophilic substitution reactions where benzylamine and methylamine are used as reactants.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing or industrial use .

The applications of 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one span several fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting neurological disorders.
  • Organic Synthesis: The compound is utilized as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: It is employed in studies examining the interactions of pyridazine derivatives with various biological targets.
  • Industrial

Interaction studies involving 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one focus on its binding affinity and activity against specific biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins at the molecular level.
  • In Vitro Assays: To evaluate its biological activity against cell lines or enzyme assays, assessing its potential therapeutic effects.
  • Structure-Activity Relationship Studies: These studies help identify which modifications to the compound enhance its biological efficacy or reduce toxicity .

Several compounds share structural similarities with 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one, but each possesses unique characteristics:

Compound NameStructural FeaturesUniqueness
4-ChloropyridazineLacks benzyl(methyl)amino groupLess versatile in biological applications
5-Amino-4-chloropyridazin-3(2H)-oneContains an amino group instead of benzyl(methyl)aminoDifferent biological activity profile
5-(Phenylamino)-4-chloropyridazin-3(2H)-oneContains a phenylamino groupVariation in interaction potential
5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-oneDihydropyridazine structureDifferent reactivity and potential therapeutic uses

The uniqueness of 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one lies in its specific substitution pattern, which enhances its ability to interact with biological targets and increases its versatility in synthetic applications .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

249.0668897 g/mol

Monoisotopic Mass

249.0668897 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

Explore Compound Types